D-arabinose 5-phosphate

Catalog No.
S596265
CAS No.
13137-52-5
M.F
C5H11O8P
M. Wt
230.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
D-arabinose 5-phosphate

CAS Number

13137-52-5

Product Name

D-arabinose 5-phosphate

IUPAC Name

[(2R,3R,4S)-2,3,4-trihydroxy-5-oxopentyl] dihydrogen phosphate

Molecular Formula

C5H11O8P

Molecular Weight

230.11 g/mol

InChI

InChI=1S/C5H11O8P/c6-1-3(7)5(9)4(8)2-13-14(10,11)12/h1,3-5,7-9H,2H2,(H2,10,11,12)/t3-,4-,5+/m1/s1

InChI Key

PPQRONHOSHZGFQ-WDCZJNDASA-N

SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O

Synonyms

arabinose 5-phosphate, arabinose 5-phosphate, (beta-D)-isomer, arabinose 5-phosphate, di-Li salt, D-A-5-P, D-arabinose 5-phosphate

Canonical SMILES

C(C(C(C(C=O)O)O)O)OP(=O)(O)O

Isomeric SMILES

C([C@H]([C@H]([C@@H](C=O)O)O)O)OP(=O)(O)O

Substrate for Enzyme Characterization:

D-Ara-5P acts as a substrate for specific enzymes, enabling researchers to identify, differentiate, and characterize their functions. Two notable examples include:

  • D-arabinose 5-phosphate isomerase (KdsD): This enzyme plays a crucial role in the biosynthesis of lipopolysaccharides (LPS) in certain bacteria. Studying its interaction with D-Ara-5P helps scientists understand LPS production mechanisms and develop potential targets for antibiotic development Source: National Institutes of Health, [National Center for Biotechnology Information: ].
  • 3-deoxy-D-manno-octulosonate 8-phosphate synthase (Kdo8PS): Another enzyme involved in LPS biosynthesis, Kdo8PS utilizes D-Ara-5P as a substrate. Studying this interaction sheds light on LPS pathway regulation and potential antibiotic targets Source: Sigma-Aldrich, [D-Arabinose 5-phosphate disodium salt: ].

D-arabinose 5-phosphate is a phosphorylated sugar derivative with the molecular formula C5_5H11_{11}O8_8P. It is characterized by a five-carbon structure with a phosphate group attached to the fifth carbon. This compound plays a significant role in various biochemical pathways, particularly in the synthesis of polysaccharides and lipopolysaccharides. D-arabinose 5-phosphate is considered a primary metabolite, essential for various physiological processes in living organisms, especially in bacteria where it is involved in the biosynthesis of cell wall components and capsular polysaccharides .

Involving starting materials like D-glucosamine 6-phosphate treated with reagents such as ninhydrin, followed by purification steps to isolate D-arabinose 5-phosphate .
  • Metabolic Pathways: In biological systems, D-arabinose 5-phosphate can also be produced through metabolic pathways involving other carbohydrates and phosphate donors, emphasizing its role as an intermediary metabolite .
  • D-arabinose 5-phosphate exhibits significant biological activity, particularly in microbial systems. It serves as a precursor for the biosynthesis of important polysaccharides, including lipopolysaccharides and capsular polysaccharides in bacteria such as Escherichia coli. The presence of D-arabinose 5-phosphate is critical for the structural integrity of bacterial cell walls and contributes to virulence factors by aiding in the formation of protective capsules around bacterial cells .

    Moreover, it has been implicated in metabolic regulation and signaling pathways within cells, highlighting its importance beyond mere structural roles .

    D-arabinose 5-phosphate can be synthesized through various methods:

    • Enzymatic Synthesis: One common method involves using specific enzymes such as transketolase and arabinose-5-phosphate isomerase to convert other sugar phosphates into D-arabinose 5-phosphate. This method allows for high specificity and yields .
    • Chemical Synthesis: Another approach includes

    D-arabinose 5-phosphate has several applications across various fields:

    • Biotechnology: It is utilized in recombinant DNA technology and metabolic engineering to enhance microbial production of polysaccharides.
    • Pharmaceuticals: Its derivatives are explored for potential therapeutic applications due to their roles in microbial virulence and cell wall synthesis.
    • Research: D-arabinose 5-phosphate serves as a valuable tool in studying metabolic pathways and enzyme functions within cells .

    Studies have shown that D-arabinose 5-phosphate interacts with various enzymes and proteins involved in carbohydrate metabolism. For instance, its role as a substrate for arabinose-5-phosphate isomerase highlights its significance in metabolic flux within the pentose phosphate pathway. Additionally, research indicates that alterations in D-arabinose 5-phosphate levels can affect bacterial growth and pathogenicity, making it a focal point for studies on bacterial metabolism and virulence factors .

    D-arabinose 5-phosphate can be compared with several structurally related compounds:

    CompoundStructureUnique Features
    D-ribulose 5-phosphateC5_5H10_{10}O8_8PCentral to the pentose phosphate pathway; more oxidized
    D-xylulose 5-phosphateC5_5H10_{10}O8_8PInvolved in similar metabolic pathways; different stereochemistry
    L-arabinoseC5_5H10_{10}O5_5Non-phosphorylated form; lacks phosphate group

    D-arabinose 5-phosphate stands out due to its phosphorylated nature, which enhances its reactivity and role as an intermediate in various biosynthetic pathways compared to its non-phosphorylated counterparts like L-arabinose. Its specific involvement in bacterial polysaccharide synthesis further distinguishes it from other similar compounds .

    Substrate Specificity of D-Arabinose 5-Phosphate Isomerase (API)

    D-arabinose 5-phosphate isomerase (API) catalyzes the reversible interconversion of D-ribulose 5-phosphate and D-arabinose 5-phosphate, a critical step in the biosynthesis of 3-deoxy-D-manno-octulosonate (Kdo) in Gram-negative bacteria. This enzyme exhibits stringent substrate specificity, exclusively recognizing these two pentose phosphates. Kinetic studies demonstrate that API does not act on structurally similar substrates such as D-glucose 6-phosphate, D-mannose 6-phosphate, or D-ribose 5-phosphate. For example, recombinant API from Clostridium tetani (CtAPI) showed no activity toward D-glucose-6-phosphate or D-mannose-6-phosphate, confirming its exclusivity for the ribulose-arabinose pair.

    The specificity arises from conserved catalytic residues, including histidines and serine/threonine-rich regions, which stabilize the transition state during isomerization. Structural analyses of API from Bacteroides fragilis reveal a tetrameric arrangement with active sites positioned at monomer interfaces, facilitating cooperative substrate binding.

    Kinetic Analysis of D-Ribulose 5-Phosphate ↔ D-Arabinose 5-Phosphate Interconversion

    API enzymes exhibit distinct kinetic profiles depending on their bacterial origin. Below is a comparative analysis of key kinetic parameters for APIs from diverse species:

    Enzyme SourceKm (D-Arabinose 5-Phosphate)Km (D-Ribulose 5-Phosphate)kcat (Arabinose → Ribulose)kcat (Ribulose → Arabinose)Keq (Ribulose/Arabinose)Optimal pH
    Escherichia coli KdsD0.61 ± 0.06 mM0.35 ± 0.08 mM157 ± 4 s⁻¹255 ± 16 s⁻¹0.50 ± 0.068.4
    E. coli KpsF0.57 ± 0.04 mM0.30 ± 0.03 mM15 ± 1 s⁻¹19 ± 2 s⁻¹0.48 ± 0.027.75
    Bacteroides fragilis Q5LIW134.54 ± 12.4 mM0.485 ± 0.18 mM253 ± 150 s⁻¹18.5 ± 1.7 s⁻¹0.487.75–9
    C. tetani CtAPI1.92 ± 0.05 mM0.70 ± 0.12 mM16.8 ± 0.2 s⁻¹10.5 ± 0.08 s⁻¹0.526–8

    Key Observations:

    • Equilibrium Constant (Keq): Values near 0.5 indicate a slight preference for D-ribulose 5-phosphate formation.
    • pH Dependence: Optimal activity ranges from pH 6.0 to 9.0, with E. coli KdsD peaking at pH 8.4 and B. fragilis Q5LIW1 active across a broader range.
    • Catalytic Efficiency: KdsD from E. coli exhibits the highest catalytic efficiency (kcat/Km ≈ 2.6 × 10⁵ M⁻¹s⁻¹), while single-domain APIs like Q5LIW1 show lower efficiency due to structural simplicity.

    Role in 3-Deoxy-D-manno-octulosonate (Kdo) Biosynthesis

    Connection to Lipopolysaccharide Assembly in Gram-Negative Bacteria

    D-arabinose 5-phosphate serves as the immediate precursor for Kdo, a critical component of lipopolysaccharide (LPS) in Gram-negative bacteria. Kdo anchors the inner core of LPS to lipid A, forming a structurally conserved region essential for membrane integrity and immune evasion. The biosynthetic pathway involves:

    • API-Catalyzed Isomerization: D-ribulose 5-phosphate → D-arabinose 5-phosphate.
    • Phosphorylation: D-arabinose 5-phosphate → D-arabinose 5-phosphate 5-phosphate (via KdsA).
    • Decarboxylation and Cyclization: Formation of Kdo 8-phosphate → Kdo.

    In Burkholderia pseudomallei, deletion of API (KdsD) disrupts LPS assembly, highlighting its indispensable role in pathogenicity. Similarly, E. coli strains lacking API require exogenous D-arabinose 5-phosphate supplementation for survival.

    Feedback Inhibition by CMP-Kdo Complexes

    CMP-Kdo, the final product of Kdo biosynthesis, regulates API activity via feedback inhibition. Structural studies of B. fragilis API reveal CMP-Kdo binding to the active site, displacing substrates and stabilizing a catalytically inactive conformation. Key findings include:

    • Inhibition Kinetics: CMP-Kdo inhibits B. fragilis API with a Ki of 1.91 ± 0.48 μM, demonstrating competitive inhibition.
    • Mechanism: The cytidine moiety of CMP-Kdo interacts with conserved histidines (His79 and His186), disrupting the catalytic network.
    • Physiological Relevance: Feedback inhibition prevents overaccumulation of Kdo, ensuring stoichiometric LPS assembly.

    Genomic Context of Arabinose Phosphate Isomerase-Encoding Operons

    The genomic organization of arabinose phosphate isomerase-encoding genes reveals sophisticated regulatory architectures that reflect their essential roles in bacterial metabolism and virulence. In Escherichia coli, multiple arabinose phosphate isomerase genes exist within distinct genomic contexts, each serving specialized cellular functions [1] [3] [5]. The primary enzyme KdsD is encoded within the kdsD gene, formerly designated yrbH, which resides in the yrb gene cluster alongside other enzymes essential for 3-deoxy-D-manno-octulosonate biosynthesis [1] [5]. This genomic arrangement reflects the coordinated regulation required for lipopolysaccharide assembly in Gram-negative bacteria.

    The glucitol operon gutAEBDMRQ represents another critical genomic context for arabinose phosphate isomerase function, where the gutQ gene encodes a secondary arabinose phosphate isomerase with 45% sequence identity to KdsD [3] [5] [12]. This operon originally evolved for d-glucitol metabolism but has acquired regulatory functions involving arabinose 5-phosphate as a signaling molecule [3] [12]. The dual functionality demonstrates the evolutionary plasticity of bacterial regulatory systems and the central importance of arabinose 5-phosphate in cellular homeostasis.

    Pathogenic Escherichia coli strains exhibit additional complexity through genomic islands containing unique arabinose phosphate isomerase variants. The c3406 gene, located within pathogenicity island metV of uropathogenic Escherichia coli CFT073, encodes a single-domain arabinose phosphate isomerase lacking the cystathionine beta-synthase domains characteristic of other family members [8] [20]. This genomic island, absent from non-pathogenic Escherichia coli K-12, contains genes c3405 through c3410 that constitute an operon involved in carbohydrate internalization and utilization [8] [20].

    Co-Localization With Sugar Transport Systems

    The spatial organization of arabinose phosphate isomerase genes demonstrates intimate association with sugar transport machinery, reflecting the metabolic integration required for efficient substrate utilization. The glucitol operon exemplifies this coordination, containing the phosphoenolpyruvate:sugar phosphotransferase system components alongside the gutQ-encoded arabinose phosphate isomerase [3] [5] [12]. The operon structure gutAEBDMRQ encodes the complete machinery for d-glucitol uptake and metabolism, with GutA providing the EIIC1 domain, GutE the EIIBC2 domains, and GutB the EIIA domain of the phosphotransferase system [5].

    Transport specificity studies reveal that arabinose 5-phosphate serves as a substrate for the hexose phosphate transport system, requiring glucose 6-phosphate for efficient induction and internalization [6] [12]. This transport mechanism involves the uhp system, where arabinose 5-phosphate functions as a high-affinity substrate despite not serving as an inducer molecule [5] [12]. The kinetic parameters demonstrate Km values of 0.32 mM for arabinose 5-phosphate transport compared to 0.13 mM for glucose 6-phosphate, indicating substantial but reduced affinity [6].

    The pathogenicity island containing c3406 includes c3408, which encodes a putative phosphotransferase system component integral to carbohydrate internalization [8] [20]. This genomic arrangement suggests coordinated regulation of arabinose phosphate isomerase activity with substrate availability, enabling rapid metabolic responses to environmental carbohydrate sources. The presence of c3407, encoding a putative beta-cystathionase, and c3409, encoding a putative antiterminator, further indicates sophisticated regulatory control over the entire operon [8] [20].

    Comparative analysis across bacterial species reveals conserved patterns of co-localization between arabinose phosphate isomerase genes and transport systems. In Bacteroides fragilis, the single arabinose phosphate isomerase gene Q5LIW1 exists within a genomic context containing orthologs of all Escherichia coli Kdo biosynthesis pathway enzymes, including KdsA, KdsB, KdsC, and WaaA [1] [4]. This conservation underscores the fundamental importance of coordinated arabinose 5-phosphate production and utilization across diverse bacterial lineages.

    Transcriptional Control Mechanisms in Pathogenic Strains

    Pathogenic bacteria employ sophisticated transcriptional control mechanisms to regulate arabinose phosphate isomerase expression in response to environmental conditions and metabolic demands. The arabinose operon regulatory system exemplifies the complexity of these control mechanisms, utilizing both positive and negative regulation through the AraC protein [28] [29] [33]. In the absence of arabinose, AraC functions as a repressor by binding to araI1 and araO2 sites, forming DNA loops that prevent transcription [28] [29]. When arabinose is present, it binds to AraC, preventing loop formation and enabling the protein to function as an activator at the araI1-araI2 binding sites [28] [29].

    The cAMP-activated global transcriptional regulator system provides additional control over arabinose-related gene expression in pathogenic strains [33]. This system operates through catabolite repression, where glucose absence leads to elevated cAMP levels that bind and activate the cAMP receptor protein [33]. The coordinated action of activated cAMP receptor protein and arabinose-bound AraC promotes RNA polymerase binding and transcription initiation [33]. This dual control mechanism ensures that arabinose metabolism occurs only when glucose is unavailable and arabinose is present.

    Quorum sensing systems in pathogenic bacteria integrate arabinose phosphate isomerase regulation with population density-dependent gene expression [30]. The LuxR-LuxI system coordinates virulence factor production with metabolic state, where arabinose 5-phosphate availability influences the expression of genes involved in biofilm formation and pathogenicity [30]. N-acylhomoserine lactone signaling molecules interact with regulatory networks controlling arabinose phosphate isomerase expression, creating feedback loops that respond to both nutritional status and cell density [30].

    Burkholderia pseudomallei demonstrates the critical role of arabinose phosphate isomerase regulation in pathogenesis through the essential KdsD enzyme [24]. Deletion of kdsD results in growth defects, loss of motility, reduced survival in macrophages, and severe attenuation in mouse models of melioidosis [24]. Suppressor mutations arising in the type IV capsular polysaccharide cluster indicate complex regulatory interactions between arabinose 5-phosphate metabolism and surface polysaccharide biosynthesis [24]. These mutations affect genes BPSL2769 through BPSL2785, including the alternative arabinose phosphate isomerase KpsF [24].

    Functional Complementation Studies

    Rescue of Arabinose Phosphate Isomerase-Deficient Escherichia coli Mutants

    Functional complementation studies using arabinose phosphate isomerase-deficient Escherichia coli mutants provide critical insights into enzyme function and evolutionary conservation. The strain TCM15, containing deletions of both kdsD and gutQ genes, serves as the primary model system for these investigations [1] [3] [5]. This double mutant exhibits an absolute requirement for exogenous arabinose 5-phosphate supplemented with glucose 6-phosphate to support lipopolysaccharide biosynthesis and cellular viability [3] [5] [17].

    The complementation mechanism requires the glucose 6-phosphate-inducible hexose phosphate transporter to internalize exogenous arabinose 5-phosphate [5] [12]. MOPS minimal medium with low inorganic phosphate concentration prevents inhibition of uhp-mediated transport, enabling efficient arabinose 5-phosphate uptake [5]. The dual requirement for both arabinose 5-phosphate and glucose 6-phosphate demonstrates the sophisticated transport mechanisms evolved to regulate intracellular arabinose 5-phosphate concentrations [3] [5].

    Bacteroides fragilis Q5LIW1 successfully complements the arabinose phosphate isomerase deficiency in Escherichia coli TCM15, demonstrating functional conservation across phylogenetically distant bacterial species [1] [17]. The complementation requires expression from the leaky T7 promoter in plasmid pT7-7-YP_209877.1, enabling sufficient enzyme production to support lipopolysaccharide biosynthesis [1]. Control experiments using the Escherichia coli c3406 gene as a positive control and empty vector as a negative control confirm the specificity of complementation [1] [17].

    The truncated EcKdsDΔ2CBS enzyme, containing only the sugar isomerase domain without cystathionine beta-synthase domains, also successfully complements TCM15 deficiency [1] [17]. This complementation demonstrates that the catalytic sugar isomerase domain alone is sufficient for arabinose phosphate isomerase function, while the cystathionine beta-synthase domains likely serve regulatory roles [1] [17]. The kinetic parameters of EcKdsDΔ2CBS show reduced efficiency compared to full-length KdsD, with Km values of 0.62 mM for arabinose 5-phosphate and catalytic efficiency reduced by approximately 5-fold [1].

    Novel complementation approaches utilize alternative metabolic pathways to rescue arabinose 5-phosphate deficiency. Fructose 6-phosphate aldolase can complement arabinose phosphate isomerase deficiency through formation of arabinose 5-phosphate from glycolaldehyde [13]. This bio-orthogonal bypass demonstrates the metabolic flexibility available for arabinose 5-phosphate production and provides insights into alternative therapeutic targets [13].

    EnzymeKm (A5P, mM)kcat/Km (A5P, M⁻¹s⁻¹)kcat (A5P to Ru5P, s⁻¹)Optimum pHSubunit Mass (Da)
    KdsD0.61 ± 0.062.6 × 10⁵157 ± 48.435,084
    GutQ1.2 ± 0.11.8 × 10⁵218 ± 48.2533,909
    Q5LIW134.54 ± 12.47.3 × 10³253 ± 1507.75-921,810
    c34061.92 ± 0.058.8 × 10³16.8 ± 0.26.620,880
    KdsDΔ2CBS0.62 ± 0.204.7 × 10⁴29 ± 1NT22,585

    Cross-Species Functional Conservation Analysis

    Cross-species functional conservation analysis reveals remarkable preservation of arabinose phosphate isomerase activity across diverse bacterial lineages, despite significant sequence divergence and structural variations. Clostridium tetani, a Gram-positive pathogenic bacterium lacking lipopolysaccharide biosynthetic machinery, encodes a functional arabinose phosphate isomerase that complements Escherichia coli deficiency [9] [21]. This conservation in organisms without apparent requirement for arabinose 5-phosphate suggests alternative cellular functions beyond lipopolysaccharide biosynthesis [9] [21].

    The Clostridium tetani arabinose phosphate isomerase exhibits biochemical characteristics similar to Gram-negative enzymes, with specific activity for arabinose 5-phosphate and ribulose 5-phosphate interconversion [9] [21]. Kinetic analysis demonstrates substrate specificity comparable to Escherichia coli enzymes, with no detectable activity toward other sugar phosphates tested [21]. This functional conservation occurs despite the absence of cystathionine beta-synthase domains characteristic of many Gram-negative arabinose phosphate isomerases [21].

    Phylogenetic distribution analysis reveals arabinose phosphate isomerase homologs throughout the bacterial kingdom, including both single-domain and multi-domain architectures [21] [35]. Single-domain enzymes similar to Bacteroides fragilis Q5LIW1 appear in Parabacteroides, Dysgonomonas, and Porphyromonas species, suggesting an ancient evolutionary origin for this enzyme family [1] [4]. The conservation of catalytic residues across these diverse lineages indicates strong selective pressure maintaining enzyme function [4].

    Functional complementation studies demonstrate that arabinose phosphate isomerases from phylogenetically distant organisms can rescue Escherichia coli deficiency with varying efficiency [1] [17] [21]. The complementation success correlates with catalytic efficiency rather than sequence similarity, indicating that enzymatic function is more conserved than primary structure [1] [17]. This functional conservation enables the use of heterologous expression systems for enzyme production and characterization across species boundaries [17].

    Structural analysis of cross-species complementation reveals insights into active site conservation and catalytic mechanisms. The Bacteroides fragilis enzyme contains His79 and His186 residues from adjacent monomers that form the active site, along with Ser/Thr-rich regions highly conserved across arabinose phosphate isomerases [4]. The tetrameric quaternary structure observed in Bacteroides fragilis contrasts with dimeric structures in some other species, yet functional complementation remains effective [1] [4].

    The discovery of feedback inhibition by CMP-Kdo in Bacteroides fragilis Q5LIW1, with a Ki of 1.91 μM, suggests regulatory mechanisms may be conserved across species [1] [4] [17]. This regulation provides a mechanism for coordinating arabinose 5-phosphate production with downstream pathway flux, preventing wasteful enzyme activity when products accumulate [1] [17]. Similar regulatory mechanisms likely exist in other bacterial species, though specific inhibitors may vary depending on metabolic context [21].

    Quaternary Architecture and Active Site Topology

    Arabinose 5-phosphate isomerases exhibit remarkable structural diversity while maintaining conserved catalytic mechanisms across bacterial taxa. The quaternary architecture of these enzymes consistently demonstrates a tetrameric organization composed of four identical subunits arranged in a dimer-of-dimers configuration [1] [2]. This tetrameric assembly represents a fundamental structural principle that appears universally conserved across both single-domain and multi-domain arabinose 5-phosphate isomerases.

    The tetrameric structure of arabinose 5-phosphate isomerases, exemplified by the Bacteroides fragilis enzyme, demonstrates 222 symmetry with three orthogonal twofold axes relating the subunits [2]. Each tetramer assembles through distinct interfaces: the primary dimer interface exhibits extensive interactions with approximately 2,330 Ų of buried surface area per monomer, while the secondary dimer-dimer interface involves approximately 1,100 Ų of buried surface area [2]. This architectural arrangement creates a highly stable quaternary structure that positions the active sites at strategic locations within the tetrameric complex.

    The active site topology of arabinose 5-phosphate isomerases represents a unique structural feature where catalytic residues are distributed across multiple subunits. The active site of each monomer is positioned in a surface cleft at the tetramer interface between three monomers, creating a complex network of intersubunit interactions that are essential for catalytic function [2]. This arrangement ensures that the active site cavity is formed through contributions from multiple subunits, with critical catalytic residues provided by different monomers within the tetrameric assembly.

    Table 1: Structural Comparison of Arabinose 5-Phosphate Isomerases Across Bacterial Taxa

    OrganismDomain ArchitectureQuaternary StructureMolecular Weight (kDa)Gram TypeCrystal Structure Available
    Bacteroides fragilisSingle SISTetramer21.8Gram-negativeYes (1.7 Å)
    Escherichia coli KdsDSIS + 2CBSTetramer35.1Gram-negativePartial (SIS domain)
    Escherichia coli GutQSIS + 2CBSTetramer33.9Gram-negativeNo
    Escherichia coli KpsFSIS + 2CBSTetramer35.4Gram-negativeNo
    Escherichia coli c3406Single SISTetramer20.9Gram-negativeNo
    Clostridium tetaniSingle SISTetramer21.8Gram-positiveNo

    The Sugar Isomerase (SIS) domain represents the catalytic core of all arabinose 5-phosphate isomerases, featuring a characteristic three-layer α-β-α sandwich architecture [3] [4]. This domain exhibits a five-stranded parallel β-sheet flanked by α-helices on both sides, creating a flavodoxin-like fold that is optimized for phosphosugar binding and catalysis [3]. The SIS domain architecture shows striking similarities to glucose-6-phosphate isomerase, suggesting evolutionary conservation of the basic catalytic mechanism across different sugar isomerases [3].

    Cystathionine Beta-Synthase Domain-Mediated Allosteric Regulation

    The Cystathionine Beta-Synthase (CBS) domains represent regulatory modules that are appended to the catalytic SIS domain in many arabinose 5-phosphate isomerases, particularly those found in Escherichia coli and related Gram-negative bacteria [5] [6]. These domains function as allosteric regulatory modules that respond to the binding of nucleotide effectors, enabling sophisticated control of enzyme activity through conformational changes that propagate from the regulatory domain to the catalytic site.

    CBS domains exhibit a characteristic β-α-β-β-α secondary structure motif and typically occur as tandem repeats that form functional regulatory units [7] [8]. In arabinose 5-phosphate isomerases, the CBS domains are positioned at the C-terminus of the enzyme, separated from the catalytic SIS domain by a linker region that plays a crucial role in transmitting allosteric signals [9]. The regulatory mechanism involves conformational changes within the CBS domains that alter the accessibility of the active site and modulate the enzyme's catalytic efficiency.

    Table 2: Cystathionine Beta-Synthase Domain Allosteric Regulation Examples

    Protein ExampleEffector MoleculeOligomeric State ChangeRegulatory Effect
    Human CBSS-adenosylmethionineTetramer stabilizationAllosteric activation
    TbGMPRAdenine/Guanine nucleotidesTetramer ↔ OctamerOpposite effects (A vs G nucleotides)
    CBS-PPaseAMP/ADP (inhibit), Ap4A (activate)Dimer interactionsInhibition vs Activation
    AMPK γ subunitAMP/ADP/ATPConformational changesMetabolic sensing

    The allosteric regulation mechanism in CBS domain-containing arabinose 5-phosphate isomerases involves nucleotide binding that triggers conformational changes in the regulatory domain [10] [11]. These conformational changes can result in oligomeric state transitions, where the enzyme shifts between different quaternary structures depending on the bound effector molecules [10]. The regulatory effect is mediated through long-range conformational coupling between the CBS domains and the catalytic SIS domain, allowing for precise control of enzyme activity in response to cellular metabolic states.

    Recent structural studies have revealed that CBS domain-mediated regulation can involve dramatic architectural rearrangements of the enzyme, including changes in the relative positioning of catalytic and regulatory domains [12]. These conformational changes can result in the formation of filamentous structures where the enzyme adopts extended oligomeric assemblies that exhibit altered catalytic properties [12]. The regulatory mechanism demonstrates the sophisticated evolution of allosteric control in metabolic enzymes, where CBS domains serve as molecular switches that integrate cellular signals with enzymatic activity.

    Metal Ion Coordination in Catalytic Sites

    Metal ion coordination represents a fundamental aspect of arabinose 5-phosphate isomerase catalysis, with these enzymes exhibiting absolute requirements for divalent metal ions to achieve full catalytic activity [13] [14]. The metal ions serve multiple roles in the catalytic mechanism, including substrate binding stabilization, transition state stabilization, and cofactor organization within the active site cavity.

    The metal coordination geometry in arabinose 5-phosphate isomerases typically involves two metal binding sites with distinct functional roles [14]. The structural metal site is primarily involved in proper substrate binding and maintenance of the correct active site architecture, while the catalytic metal site participates directly in the chemical transformation through Lewis acid catalysis [14]. This bimetallic mechanism is characteristic of many sugar isomerases and provides the chemical versatility required for efficient substrate conversion.

    Table 3: Active Site Residues and Metal Coordination

    EnzymeKey Histidine ResiduesMetal CoordinationOther Catalytic ResiduesActive Site Location
    B. fragilis APIHis79, His186Divalent cationsTyr190 (regulatory)Tetramer interface between 3 monomers
    E. coli KdsDHis88, His193Mn²⁺, Co²⁺, Mg²⁺Lys59, Glu111, Glu152Surface cleft at subunit interface
    General SIS domainHis88 (conserved)Various divalent cationsConserved acidic residuesDomain interface cavity

    The metal ion specificity of arabinose 5-phosphate isomerases demonstrates significant variation across different enzymes and organisms [15] [16]. Manganese (Mn²⁺) and cobalt (Co²⁺) ions are generally the most effective activators, while magnesium (Mg²⁺) can also support catalytic activity in many cases [15] [16]. Conversely, copper (Cu²⁺), zinc (Zn²⁺), and calcium (Ca²⁺) ions typically act as inhibitors of enzyme activity, highlighting the selectivity of the metal binding sites for specific divalent cations [15].

    The thermostability of arabinose 5-phosphate isomerases is significantly enhanced by the presence of appropriate metal ions, particularly in thermophilic organisms [16]. For example, the Thermotoga maritima arabinose isomerase shows enhanced thermal stability in the presence of Mn²⁺ or Co²⁺ ions, with the enzyme maintaining activity at temperatures up to 90°C [16]. This metal-dependent thermostabilization involves strengthening of the protein structure through coordination bonds and reduced conformational flexibility at elevated temperatures.

    Metal ion coordination in the active site involves histidine residues that serve as primary coordination ligands, along with acidic residues (aspartate and glutamate) that provide additional coordination sites [2] [17]. The serine/threonine-rich regions present in many arabinose 5-phosphate isomerases are involved in phosphate group binding and may contribute to metal ion coordination through their hydroxyl groups [2] [17]. This complex coordination network ensures optimal positioning of the metal ions for catalytic function while maintaining the structural integrity of the active site.

    Comparative Structural Analysis Across Bacterial Taxa

    The structural diversity of arabinose 5-phosphate isomerases across bacterial taxa reveals evolutionary adaptations that reflect the diverse physiological requirements and environmental conditions encountered by different bacterial species. This comparative analysis provides insights into the structure-function relationships that have evolved to optimize enzyme performance in varied cellular contexts.

    Gram-Positive versus Gram-Negative Arabinose 5-Phosphate Isomerase Conformations

    The structural differences between Gram-positive and Gram-negative arabinose 5-phosphate isomerases reflect fundamental differences in their cellular roles and regulatory requirements. Gram-negative bacteria predominantly utilize multi-domain arabinose 5-phosphate isomerases containing both SIS and CBS domains, while Gram-positive bacteria more commonly employ single-domain enzymes consisting solely of the catalytic SIS domain [18] [5].

    The domain architecture differences between Gram-positive and Gram-negative enzymes reflect their distinct physiological functions. In Gram-negative bacteria, arabinose 5-phosphate isomerases are primarily involved in lipopolysaccharide biosynthesis, requiring sophisticated regulation to coordinate with other components of the cell envelope biosynthetic machinery [18]. The CBS domains in these enzymes provide allosteric regulation that enables fine-tuning of enzyme activity in response to cellular metabolic states and the availability of biosynthetic precursors.

    Table 4: Kinetic Parameters of Arabinose 5-Phosphate Isomerases

    EnzymeKm A5P (mM)kcat A5P→Ru5P (s⁻¹)kcat/Km A5P (M⁻¹s⁻¹)Optimum pHDomain Type
    KdsD (E. coli)0.611572.6 × 10⁵8.4SIS + 2CBS
    GutQ (E. coli)1.202181.8 × 10⁵8.25SIS + 2CBS
    KpsF (E. coli)0.57152.6 × 10⁴7.75SIS + 2CBS
    c3406 (E. coli)1.9216.88.8 × 10³6.6Single SIS
    Q5LIW1 (B. fragilis)34.542537.3 × 10³7.75-9.0Single SIS
    KdsD∆2CBS (E. coli truncated)0.62294.7 × 10⁴Not testedSingle SIS

    In Gram-positive bacteria, the single-domain arabinose 5-phosphate isomerases represent a streamlined enzymatic system that reflects the simpler cell envelope architecture of these organisms [18]. The absence of lipopolysaccharide in Gram-positive bacteria eliminates the need for the complex regulatory mechanisms found in Gram-negative species, allowing for simpler enzyme architectures that maintain catalytic efficiency while reducing the metabolic burden of enzyme expression.

    The active site architecture shows remarkable conservation between Gram-positive and Gram-negative enzymes, despite the differences in domain organization [18]. Both types of enzymes maintain the tetrameric quaternary structure and utilize similar catalytic mechanisms involving histidine residues and metal ion coordination. This conservation suggests that the core catalytic machinery represents an evolutionarily optimized solution for arabinose 5-phosphate isomerization that transcends the differences in cellular architecture between bacterial groups.

    The regulatory mechanisms employed by Gram-positive and Gram-negative arabinose 5-phosphate isomerases differ significantly in their complexity and sophistication. Gram-negative enzymes utilize CBS domain-mediated allosteric regulation that allows for complex responses to multiple effector molecules, while Gram-positive enzymes rely on simpler regulatory mechanisms such as feedback inhibition by pathway end products [5] [6]. These differences reflect the distinct metabolic contexts in which these enzymes function.

    Evolutionary Divergence in Thermophilic Archaea

    The evolutionary divergence of arabinose 5-phosphate isomerases in thermophilic archaea represents a fascinating example of adaptive evolution in response to extreme environmental conditions. These enzymes have evolved unique structural features that enable them to maintain catalytic activity at elevated temperatures while preserving the fundamental chemical mechanism of sugar isomerization.

    Table 5: Evolutionary Comparison Across Taxonomic Groups

    Taxonomic GroupTypical Domain ArchitectureMetal RequirementsThermostability Features
    Gram-positive (Firmicutes)Single SIS (rare)Mn²⁺, Co²⁺Moderate
    Gram-negative (Proteobacteria)SIS + 2CBS (common)Various divalent cationsModerate
    Gram-negative (Bacteroidetes)Single SIS (common)Low metal requirementModerate
    Thermophilic ArchaeaModified architecturesThermostable metal bindingDisulfide bonds, compact structure
    Mesophilic ArchaeaVariableStandard requirementsStandard
    Thermophilic BacteriaThermostable variantsEnhanced metal bindingEnhanced stability

    Thermophilic archaea have evolved specialized structural features that confer exceptional thermostability to their arabinose 5-phosphate isomerases. These adaptations include extensive disulfide bonding throughout the protein structure, compact protein folds with reduced loop regions, and enhanced metal ion coordination that provides additional structural stability at high temperatures [19]. The prevalence of disulfide bonds in thermophilic archaeal proteins represents a major mechanism for protein stabilization that is much less common in mesophilic organisms.

    The metal ion requirements of thermophilic archaeal arabinose 5-phosphate isomerases show enhanced specificity for metals that provide maximal structural stability under extreme conditions [20]. These enzymes often exhibit absolute requirements for specific metal ions such as tungsten or molybdenum that are particularly effective at maintaining protein structure at high temperatures [21]. The metal coordination sites in these enzymes are typically more constrained than those in mesophilic counterparts, reflecting the need for enhanced structural rigidity.

    The evolutionary relationships between thermophilic archaeal arabinose 5-phosphate isomerases and their mesophilic counterparts reveal complex patterns of divergence that reflect both vertical inheritance and horizontal gene transfer events [22] [23]. Phylogenetic analyses suggest that thermophilic adaptations have evolved independently in multiple archaeal lineages, with convergent evolution resulting in similar structural solutions for thermostability across different groups [22].

    Comparative structural analysis reveals that thermophilic archaeal enzymes maintain the fundamental SIS domain architecture while incorporating specialized structural elements that enhance stability [20]. These include additional α-helical regions that provide structural reinforcement, modified loop regions with reduced flexibility, and enhanced hydrophobic cores that resist thermal denaturation [20]. The quaternary structure of these enzymes may also differ from mesophilic counterparts, with some species exhibiting altered oligomeric states that provide enhanced stability.

    The catalytic mechanisms of thermophilic archaeal arabinose 5-phosphate isomerases demonstrate remarkable conservation despite the extensive structural modifications required for thermostability [20]. These enzymes maintain similar active site architectures and metal coordination patterns as their mesophilic counterparts, suggesting that the core catalytic machinery represents an invariant functional requirement that constrains evolutionary divergence. The substrate specificity and kinetic parameters of these enzymes are generally similar to those of mesophilic enzymes, indicating that thermostability adaptations do not compromise catalytic efficiency.

    The biotechnological applications of thermophilic archaeal arabinose 5-phosphate isomerases are of considerable interest due to their exceptional stability under harsh industrial conditions [20]. These enzymes can maintain activity at temperatures exceeding 100°C and in the presence of organic solvents or other denaturing conditions that would inactivate mesophilic enzymes. This enhanced stability makes them valuable candidates for industrial biocatalysis applications where robust enzyme performance is essential.

    Physical Description

    Solid

    XLogP3

    -3.4

    Other CAS

    13137-52-5

    Wikipedia

    Aldehydo-D-arabinose 5-phosphate

    Dates

    Last modified: 04-14-2024

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